(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanylacetate
Overview
Description
1,7,7-Trimethylbicyclo[221]hept-2-yl [(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetate is a complex organic compound with a unique bicyclic structure
Preparation Methods
The synthesis of (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanylacetate involves multiple steps. The starting materials typically include 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl derivatives and 1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl compounds. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl [(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating specific diseases.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl [(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetate can be compared with similar compounds such as:
- Pentanoic acid, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester
- Acetic acid, 1,7,7-trimethyl-bicyclo[2.2.1]hept-2-yl ester
- Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1S-endo)- These compounds share similar bicyclic structures but differ in their functional groups and specific properties, highlighting the uniqueness of (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanylacetate.
Properties
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S/c1-5-8-22-14(20)10-15(23)21-17(22)26-11-16(24)25-13-9-12-6-7-19(13,4)18(12,2)3/h5,10,12-13H,1,6-9,11,20H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRRUHNLIMXIJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)CSC3=NC(=O)C=C(N3CC=C)N)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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